molecular formula C36H38F4N4O2S B1669826 Darapladib CAS No. 356057-34-6

Darapladib

Cat. No. B1669826
M. Wt: 666.8 g/mol
InChI Key: WDPFJWLDPVQCAJ-UHFFFAOYSA-N
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Description

Darapladib is an investigational drug that is not yet fully annotated . It is a small molecule that has been investigated for use in the treatment of atherosclerosis . Darapladib is an orally active, selective, and reversible Lp-PLA2 inhibitor . It was discovered by Human Genome Sciences in collaboration with GlaxoSmithKline (GSK) .


Molecular Structure Analysis

Darapladib belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing two benzene rings linked together by a C-C bond . The molecular weight of Darapladib is 666.78, and its chemical formula is C36H38F4N4O2S .


Physical And Chemical Properties Analysis

Darapladib has a molecular weight of 666.77 and a CAS number of 356057-34-6 . It is recommended to be stored at -20°C to -80°C in solvent .

Scientific Research Applications

Impact on Cardiovascular Biomarkers

  • Darapladib, a selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, has been shown to produce sustained inhibition of plasma Lp-PLA2 activity in patients receiving intensive atorvastatin therapy. A study demonstrated that Darapladib could reduce inflammatory biomarkers such as interleukin-6 (IL-6) and high-sensitivity C-reactive protein (hs-CRP), suggesting a possible reduction in inflammatory burden without detrimental effects on platelet biomarkers (Mohler et al., 2008).

Effects on Atherosclerosis and Plaque Stability

  • Research indicates Darapladib's potential in preventing the development of vulnerable atherosclerotic plaques by inhibiting Lp-PLA2. One study found no significant reduction in the risk of primary composite endpoints of cardiovascular death, myocardial infarction, or stroke in patients with stable coronary heart disease receiving Darapladib, although it reduced the rate of major coronary events compared to placebo (White et al., 2014).

  • Darapladib treatment on carotid endarterectomy patients showed a robust dose-dependent reduction in plasma and plaque Lp-PLA2 activity, indicating its efficacy in reducing inflammatory processes within atherosclerotic plaques without major safety concerns (Johnson et al., 2014).

Pharmacokinetics and Safety

  • The pharmacokinetics, pharmacodynamics, and safety of Darapladib have been evaluated in healthy subjects, revealing insights into its metabolism, excretion, and the influence of factors such as renal and hepatic impairment on its pharmacokinetics. For example, studies have assessed the effects of moderate hepatic impairment and severe renal impairment on Darapladib's pharmacokinetics and safety, generally finding it well tolerated and indicating some adjustments in exposure but without major safety concerns (Magee et al., 2015), (Magee et al., 2014).

Other Applications

  • In addition to its cardiovascular applications, Darapladib has been explored for other therapeutic potentials, such as in diabetic macular edema and glioma cell apoptosis, demonstrating its broader impact on inflammation and disease processes beyond cardiovascular health (Staurenghi et al., 2015), (Wang et al., 2020).

Safety And Hazards

Darapladib should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and dust formation and aerosols should be prevented . In case of contact with skin or eyes, immediate washing with plenty of water is recommended .

Future Directions

Darapladib is currently under investigation in large-scale Phase III clinical trials to evaluate its efficacy in reducing major adverse cardiovascular and cerebrovascular events in patients with coronary heart disease . The results of these trials will contribute to any future regulatory submissions for Darapladib .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPFJWLDPVQCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189073
Record name Darapladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Darapladib is a selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. Lp-PLA2 is an enzymatic upstream mediator of inflammatory processes. Evidence from experimental settings show that the breakdown products from oxidized low density lipoprotein C (LDL-C)such as lysophosphatidylcholine species and oxidized nonesterified fatty acids are pro-inflammatory and pro-apoptotic. These products are suspected to cause athlerosclerosis progression and plaque vulnerability, which leads to increased risk of cardiovascular problems.
Record name Darapladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06311
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Product Name

Darapladib

CAS RN

356057-34-6
Record name Darapladib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356057-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darapladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356057346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darapladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06311
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darapladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Diethylamino-ethyl)-2-[2-(4-fluoro-benzylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-cyclopentapyrimidin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)-acetamide
Source European Chemicals Agency (ECHA)
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Record name DARAPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI1U1MYH09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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